Ethanone, 1-(2-thiabicyclo[2.2.1]hept-5-en-3-yl)-(9CI)
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Overview
Description
Ethanone, 1-(2-thiabicyclo[2.2.1]hept-5-en-3-yl)-(9CI) is a bicyclic compound containing sulfur. It is known for its unique structure and reactivity, making it a subject of interest in various fields of chemical research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Ethanone, 1-(2-thiabicyclo[2.2.1]hept-5-en-3-yl)-(9CI) typically involves the reaction of sulfur-containing precursors with cyclopentadiene derivatives. Specific reaction conditions, such as temperature and catalysts, can vary depending on the desired yield and purity .
Industrial Production Methods
Chemical Reactions Analysis
Types of Reactions
Ethanone, 1-(2-thiabicyclo[2.2.1]hept-5-en-3-yl)-(9CI) undergoes various types of chemical reactions, including:
Oxidation: Reaction with oxidizing agents like m-chloroperoxybenzoic acid (MCPBA) to form epoxides.
Reduction: Reduction reactions to modify the sulfur atom or other functional groups.
Substitution: Electrophilic substitution reactions to introduce new functional groups.
Common Reagents and Conditions
Common reagents used in these reactions include MCPBA for oxidation and various electrophiles for substitution reactions. Reaction conditions such as temperature, solvent, and reaction time are optimized based on the specific reaction .
Major Products
The major products formed from these reactions include epoxides, substituted derivatives, and reduced forms of the original compound .
Scientific Research Applications
Ethanone, 1-(2-thiabicyclo[2.2.1]hept-5-en-3-yl)-(9CI) has several scientific research applications:
Mechanism of Action
The mechanism of action of Ethanone, 1-(2-thiabicyclo[2.2.1]hept-5-en-3-yl)-(9CI) involves its reactivity with various electrophiles and nucleophiles. The sulfur atom plays a crucial role in its reactivity, allowing for the formation of diverse products through different pathways .
Comparison with Similar Compounds
Similar Compounds
2-Thiabicyclo[2.2.1]hept-5-ene: Similar structure but lacks the acetyl group.
3-Alkyl derivatives of 2-Thiabicyclo[2.2.1]hept-5-ene: Variations with different alkyl groups attached.
Uniqueness
Ethanone, 1-(2-thiabicyclo[22This makes it distinct from other similar compounds and valuable for specific research purposes .
Properties
CAS No. |
150171-74-7 |
---|---|
Molecular Formula |
C8H10OS |
Molecular Weight |
154.23 g/mol |
IUPAC Name |
1-(2-thiabicyclo[2.2.1]hept-5-en-3-yl)ethanone |
InChI |
InChI=1S/C8H10OS/c1-5(9)8-6-2-3-7(4-6)10-8/h2-3,6-8H,4H2,1H3 |
InChI Key |
JDJBGHIPMQRHMM-UHFFFAOYSA-N |
SMILES |
CC(=O)C1C2CC(S1)C=C2 |
Canonical SMILES |
CC(=O)C1C2CC(S1)C=C2 |
Synonyms |
Ethanone, 1-(2-thiabicyclo[2.2.1]hept-5-en-3-yl)- (9CI) |
Origin of Product |
United States |
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